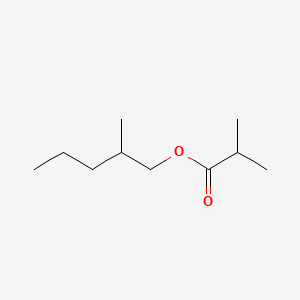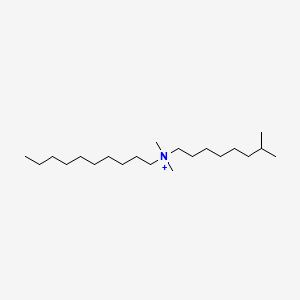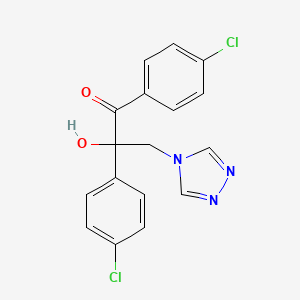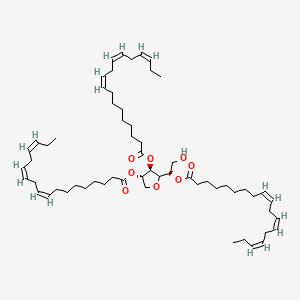
(2,2-Bis(isotridecyloxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Bis(isotridecyloxy)ethyl)benzene: is an organic compound with the molecular formula C34H62O2 and a molecular weight of 502.85488 g/mol It is characterized by the presence of two isotridecyloxy groups attached to an ethylbenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Bis(isotridecyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with isotridecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Ethylbenzene and isotridecanol.
Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Conditions: Elevated temperatures (around 100-150°C) and the use of solvents like toluene or xylene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2,2-Bis(isotridecyloxy)ethyl)benzene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to introduce functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, chloro, or bromo derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2,2-Bis(isotridecyloxy)ethyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of similar structures with biological systems
Industry: In the industrial sector, this compound can be used as a plasticizer, lubricant, or surfactant due to its hydrophobic nature and chemical stability.
Mecanismo De Acción
The mechanism by which (2,2-Bis(isotridecyloxy)ethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that interact with other molecules. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Ethylbenzene: A simpler analog without the isotridecyloxy groups.
(2,2-Bis(alkyloxy)ethyl)benzene: Compounds with different alkyl groups instead of isotridecyloxy.
(2,2-Bis(methoxy)ethyl)benzene: A compound with methoxy groups instead of isotridecyloxy.
Uniqueness: (2,2-Bis(isotridecyloxy)ethyl)benzene is unique due to the presence of long-chain isotridecyloxy groups, which impart distinct physical and chemical properties. These groups enhance the compound’s hydrophobicity and chemical stability, making it suitable for specific industrial applications.
Propiedades
Número CAS |
93981-84-1 |
|---|---|
Fórmula molecular |
C34H62O2 |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
2,2-bis(11-methyldodecoxy)ethylbenzene |
InChI |
InChI=1S/C34H62O2/c1-31(2)24-18-13-9-5-7-11-15-22-28-35-34(30-33-26-20-17-21-27-33)36-29-23-16-12-8-6-10-14-19-25-32(3)4/h17,20-21,26-27,31-32,34H,5-16,18-19,22-25,28-30H2,1-4H3 |
Clave InChI |
KITHSISJOGMMAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


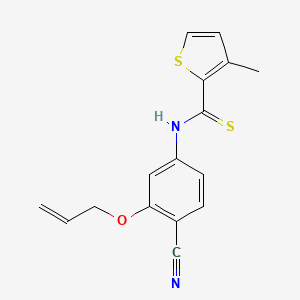


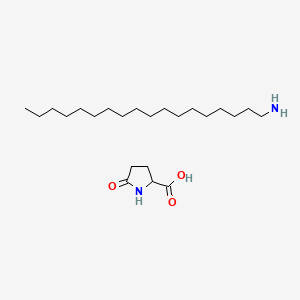
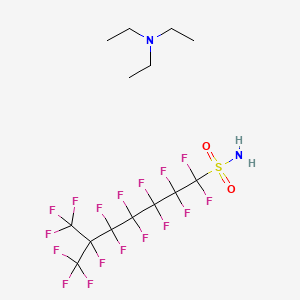
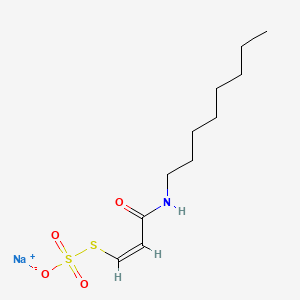

![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
